3,5-Di(trifluoromethyl)benzene-1-carbothioamide

Medicinal Chemistry Structural Biology Crystallography

This 3,5-bis(trifluoromethyl)thioamide is irreplaceable as Selinexor Impurity 11, an essential reference standard for ANDA regulatory submissions and HPLC/UPLC method validation per ICH guidelines. Its dual -CF3 groups confer unique electron deficiency, making it the critical precursor to the 1,2,4-triazole pharmacophore. Unlike generic benzamide or benzoic acid analogs, this thioamide delivers distinct reactivity and hydrogen-bonding properties vital for medicinal chemistry SAR and crystal engineering. Procure with confidence for pharmaceutical R&D and QC.

Molecular Formula C9H5F6NS
Molecular Weight 273.2 g/mol
CAS No. 317319-15-6
Cat. No. B1586051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di(trifluoromethyl)benzene-1-carbothioamide
CAS317319-15-6
Molecular FormulaC9H5F6NS
Molecular Weight273.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=S)N
InChIInChI=1S/C9H5F6NS/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)
InChIKeyOWYYZIVORPIBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di(trifluoromethyl)benzene-1-carbothioamide (CAS 317319-15-6): Core Chemical Properties and Supply Chain Profile


3,5-Di(trifluoromethyl)benzene-1-carbothioamide (CAS 317319-15-6) is a fluorinated aromatic thioamide with the molecular formula C9H5F6NS and a molecular weight of 273.20 g/mol . It is characterized by the presence of two strong electron-withdrawing trifluoromethyl (-CF3) groups on a benzene ring and a reactive carbothioamide (-CSNH2) moiety . The compound is a key synthetic intermediate and building block, available from major chemical suppliers at purities of 97% to ≥95% . Its procurement is driven by its specific role in pharmaceutical synthesis and as a precursor in materials chemistry, where its unique combination of electronic and structural features cannot be replicated by simpler analogs.

Why 3,5-Di(trifluoromethyl)benzene-1-carbothioamide Cannot Be Substituted with Generic Analogs in Critical Applications


The combination of two strongly electron-withdrawing -CF3 groups in the 3,5-positions and the thioamide functional group is structurally specific and not interchangeable. While the corresponding benzamide (CAS 22227-26-5) [1] or benzoic acid (CAS 725-89-3) [2] share the same aromatic core, their different functional groups lead to profoundly altered reactivity, hydrogen-bonding properties, and metabolic profiles. Similarly, simple thioamides lacking the -CF3 groups or with different substitution patterns (e.g., 3,5-dichloro- or 3,5-dimethyl-) exhibit significantly different electronic properties, nucleophilicity, and stability, which directly impact their performance as synthetic intermediates or as pharmacophores. Generic substitution would require a complete re-optimization of synthetic routes and could introduce undesirable impurities, as exemplified by its critical role as a specific impurity marker in pharmaceutical manufacturing.

Comparative Performance Evidence: 3,5-Di(trifluoromethyl)benzene-1-carbothioamide vs. Key Analogs


Structural Planarity and Conformational Rigidity: Thioamide vs. Benzamide Core

X-ray crystallographic analysis reveals a key structural difference between the thioamide and its corresponding benzamide. The thioamide moiety (Ar-CS-NH2) in 3,5-bis(trifluoromethyl)benzothioamide exhibits greater planarity compared to the benzamide (Ar-CO-NH2) group, which is due to differences in the C=S vs C=O bond character and conjugation. This results in reduced internal rotation about the Ar-CS bond [1]. The consequence is a more rigid and defined conformation for the thioamide, which can be critical for target binding in biological systems and for creating well-defined geometries in crystal engineering and material science.

Medicinal Chemistry Structural Biology Crystallography

Key Intermediate in Synthesis of High-Value 1,2,4-Triazole Pharmacophores

3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a direct and essential precursor for the synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazole [1]. This triazole moiety is a core structure in the FDA-approved drug Selinexor (Xpovio™) [2]. While other methods exist to synthesize 1,2,4-triazoles, the route via this specific thioamide provides a direct and efficient path to the precisely substituted aromatic core required for Selinexor. The use of alternative starting materials, such as the corresponding nitrile with other nucleophiles, would lead to different intermediates and require more complex, lower-yielding synthetic sequences to achieve the same final substitution pattern.

Pharmaceutical Intermediates Synthetic Chemistry Drug Synthesis

Supply Chain Purity Benchmarking for Regulated Pharmaceutical Applications

In the context of pharmaceutical manufacturing, this compound serves as Selinexor Impurity 11 [1]. For Abbreviated New Drug Application (ANDA) and Quality Control (QC) purposes, regulatory compliance requires a well-characterized reference standard [2]. The compound is commercially available at standardized purity grades (e.g., 97% , ≥95% ), enabling its use as a reliable analytical benchmark. This is a quantifiable supply chain advantage over non-standardized or in-house prepared analogs, where purity and impurity profiles may be inconsistent, leading to regulatory delays or failed batch releases.

Pharmaceutical Analysis Quality Control Regulatory Science

Validated Application Scenarios for 3,5-Di(trifluoromethyl)benzene-1-carbothioamide in R&D and Industrial Settings


Pharmaceutical Process Development and QC for Selinexor (Xpovio™) and Related API

As Selinexor Impurity 11, this compound is an essential reference standard for developing and validating analytical methods (e.g., HPLC, UPLC) to monitor and control impurity levels during the manufacture of Selinexor drug substance and product [1]. Its use ensures compliance with ICH guidelines and regulatory submissions (e.g., ANDA) [2].

Synthesis of 1,2,4-Triazole-Based Drug Candidates and Agrochemicals

This thioamide serves as a direct precursor to 3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazole [3], a key intermediate in the synthesis of Selinexor and other bioactive molecules. Medicinal chemists can utilize it to efficiently explore structure-activity relationships (SAR) around the 1,2,4-triazole scaffold by incorporating this specific electron-deficient aromatic group.

Development of Novel Materials with Defined Molecular Geometries

The high planarity and conformational rigidity of the thioamide moiety, established through comparative X-ray studies [4], make this compound a valuable building block for crystal engineering and supramolecular chemistry. It can be used to design materials with predictable solid-state packing, which is relevant for applications like organic semiconductors and non-linear optical materials.

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